N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a chromeno[4,3-d]thiazole core linked to a 7-ethoxybenzofuran moiety via a carboxamide bridge. Chromeno-thiazole derivatives are frequently explored for their diverse biological properties, including kinase inhibition, antimicrobial activity, and receptor modulation. The ethoxybenzofuran substituent may enhance solubility or target selectivity compared to simpler aromatic systems.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-2-25-15-9-5-6-12-10-16(27-19(12)15)20(24)23-21-22-18-13-7-3-4-8-14(13)26-11-17(18)28-21/h3-10H,2,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPGQBKBTCINHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-thiazole core.
Introduction of the Benzofuran Moiety: The benzofuran ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The compound is synthesized via a multi-step process involving:
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Formation of the chromeno[4,3-d]thiazol-2-amine scaffold
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Acylation with 7-ethoxybenzofuran-2-carboxylic acid derivatives
Acylation Reaction
The final carboxamide is formed via acylation of the chromeno[4,3-d]thiazol-2-amine intermediate:
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Reaction conditions :
Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Anhydrous dioxane | |
| Temperature | Room temperature (20–25°C) | |
| Catalyst/Base | Triethylamine | |
| Reaction Time | 4–6 hours |
Spectroscopic Characterization
Functionalization and Derivatives
The compound’s reactivity allows for further modifications:
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Esterification : The ethoxy group can undergo hydrolysis to form hydroxyl derivatives under acidic/basic conditions .
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Electrophilic Substitution : Nitration or halogenation at the benzofuran’s 5-position is feasible due to electron-rich aromatic systems .
Comparative Analysis of Analogues
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole and chromene have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth significantly, with minimal inhibitory concentration (MIC) values indicating their potency against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have shown that this compound can induce cytotoxic effects in breast cancer cells (e.g., MCF-7) with IC50 values suggesting effective dose-dependent activity. Molecular docking studies further support its mechanism of action by demonstrating favorable interactions with key cancer-related targets.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound reveal its ability to modulate cytokine production in macrophages. Treatments with this compound have resulted in significant reductions of pro-inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.
Case Studies
Several case studies highlight the biological activities of this compound:
| Study | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Evaluation | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Inflammation Model Study | Investigate anti-inflammatory properties | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Chromeno-Thiazole Derivatives
- N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide: This compound replaces the 7-ethoxybenzofuran group with a diphenyl-ethanamide moiety. No direct bioactivity data are available, but its structural similarity suggests possible applications in CNS-targeted therapies .
- 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one: Incorporates a pyrimidinone ring instead of benzofuran. The chlorophenyl groups enhance electrophilic reactivity, which could improve covalent binding to targets like kinases or GPCRs .
Thiazol-2-yl Benzofuran Derivatives
- N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) : Replaces chromene with a thiazolo-pyridine system and substitutes ethoxybenzofuran with 1-naphthamide. This structure was identified in high-throughput screening (HTS) for pharmacoperone activity, rescuing misfolded vasopressin 2 receptor mutants (EC₅₀ = 3.2 µM) .
Functional Analogues
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide : While lacking the chromene ring, this thiazol-2-yl hydrazine derivative exhibits cardioprotective effects, reducing hypoxic contractile responses in smooth muscles by 42% (vs. 28% for Levocarnitine). The methoxyphenyl group mimics the ethoxybenzofuran’s electron-donating effects, suggesting shared mechanisms in redox modulation .
Pharmacological Comparisons
Key Research Findings
Pharmacoperone Activity: Thiazolo-pyridine derivatives (e.g., Compound 4) demonstrate potent rescue of misfolded receptors, likely due to thiazole’s ability to stabilize protein folding intermediates. The absence of chromeno or benzofuran groups in these analogues suggests that bioactivity is highly scaffold-dependent .
Chlorophenyl Effects: Chlorine atoms in chromeno-pyrimidinone derivatives increase electrophilicity, which may enhance covalent binding but also raise toxicity risks .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O3S, with a molecular weight of approximately 368.47 g/mol. The compound features a unique structural combination of chromene and thiazole rings, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 368.47 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound involves its interaction with various molecular targets, primarily through enzyme inhibition and receptor modulation. It is believed to exert its effects by binding to specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Receptor Modulation : It may also interact with receptors that regulate cell growth and apoptosis, making it a candidate for anticancer therapies.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (Breast Cancer) : The compound showed cytotoxic effects with IC50 values indicating potent activity against this cell line.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogenic bacteria and fungi. Preliminary studies suggest that it possesses significant antibacterial properties, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. It appears to reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that derivatives of chromene compounds exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 5 µM to 15 µM .
- Antimicrobial Evaluation :
-
Anti-inflammatory Studies :
- Research indicated that the compound could inhibit COX enzymes effectively, with an IC50 value of approximately 10 µM against COX-2 . This suggests its potential use in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of chromene-thiazole precursors with benzofuran-carboxamide derivatives. Key intermediates (e.g., nitroarenes or alkynes) should be characterized via NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity. Reaction optimization may require adjusting catalysts (e.g., palladium-based systems) and solvents to improve yields .
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
- Methodological Answer : Begin with cell viability assays (MTT or resazurin-based) to assess cytotoxicity. Follow with target-specific assays (e.g., enzyme inhibition using fluorescence polarization or radiometric assays) to evaluate binding affinity. Ensure proper controls (e.g., positive/negative controls, solvent-only groups) and triplicate runs to validate reproducibility. Data should be analyzed using ANOVA or t-tests to determine significance thresholds .
Q. How can solubility and stability be evaluated under experimental conditions?
- Methodological Answer : Perform kinetic solubility studies in PBS or DMSO at physiological pH (7.4) using UV-Vis spectroscopy or HPLC. Stability assays in simulated biological fluids (e.g., plasma, liver microsomes) require LC-MS/MS quantification over time. Degradation products should be identified via tandem mass spectrometry .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors (e.g., bioavailability, metabolism). Conduct PK/PD studies to measure plasma half-life, tissue distribution, and metabolite profiling. Use species-specific microsomes to compare metabolic stability. Adjust experimental design to include route-of-administration controls (e.g., oral vs. intravenous) .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics simulations (GROMACS) to predict binding modes to target proteins. Validate predictions via site-directed mutagenesis or competitive binding assays. Density functional theory (DFT) can further analyze electronic properties influencing reactivity .
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use software (Minitab, JMP) to analyze interactions and identify optimal conditions. For example, a central composite design (CCD) can model non-linear relationships, while response surface methodology (RSM) refines critical parameters .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FT-IR, Raman spectroscopy) for real-time monitoring. Statistical quality control (e.g., control charts, Cpk analysis) ensures consistency. Purification via preparative HPLC or crystallization under controlled conditions reduces impurities .
Data Analysis & Experimental Design
Q. How should researchers address outliers in spectroscopic or bioassay data?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrument calibration errors, sample contamination). If outliers are valid, use robust statistical methods (e.g., median-based regression) to minimize their impact .
Q. What statistical models are appropriate for dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
